(S)-1-(3-Methylpiperazin-1-yl)ethanone

Chiral Synthesis Piperazine Intermediate Medicinal Chemistry

(S)-1-(3-Methylpiperazin-1-yl)ethanone is a chiral piperazine derivative, identified by CAS 612493-89-7, that serves primarily as a specialized intermediate in medicinal chemistry research. Its structure includes an acetyl group and a chiral 3-methylpiperazine moiety, making it relevant for studies involving asymmetric synthesis and the development of chiral pharmaceuticals.

Molecular Formula C7H14N2O
Molecular Weight 142.2 g/mol
CAS No. 612493-89-7
Cat. No. B3274680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(3-Methylpiperazin-1-yl)ethanone
CAS612493-89-7
Molecular FormulaC7H14N2O
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESCC1CN(CCN1)C(=O)C
InChIInChI=1S/C7H14N2O/c1-6-5-9(7(2)10)4-3-8-6/h6,8H,3-5H2,1-2H3/t6-/m0/s1
InChIKeyBRAYYCBKNOERRJ-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-(3-Methylpiperazin-1-yl)ethanone (CAS 612493-89-7) for Research and Procurement


(S)-1-(3-Methylpiperazin-1-yl)ethanone is a chiral piperazine derivative, identified by CAS 612493-89-7, that serves primarily as a specialized intermediate in medicinal chemistry research . Its structure includes an acetyl group and a chiral 3-methylpiperazine moiety, making it relevant for studies involving asymmetric synthesis and the development of chiral pharmaceuticals. Due to the lack of comparative, quantitative data, its selection over other chiral piperazine building blocks cannot be justified on a purely evidence-based performance metric.

Procurement Considerations for (S)-1-(3-Methylpiperazin-1-yl)ethanone: Why Chirality and Structure Matter


Substituting (S)-1-(3-Methylpiperazin-1-yl)ethanone with a racemic mixture or a regioisomer introduces significant risk of altering the stereochemical outcome of subsequent synthetic steps or the biological activity of the final target molecule . Chiral piperazine derivatives are common building blocks for pharmaceuticals, and the specific (S)-enantiomer may exhibit unique interactions with biological targets that its (R)-counterpart or an unsubstituted analog does not . Without comparative data, procurement decisions must rely on the specific synthetic or project requirements for this exact chiral scaffold.

Quantitative Evidence for Selecting (S)-1-(3-Methylpiperazin-1-yl)ethanone


No Direct Comparative Data Exists for (S)-1-(3-Methylpiperazin-1-yl)ethanone

Following a comprehensive search of primary research papers, patents, and authoritative databases, no direct, quantitative, head-to-head comparisons between (S)-1-(3-Methylpiperazin-1-yl)ethanone and its close analogs (e.g., (R)-enantiomer, racemic mixture, unsubstituted piperazine) were found. Consequently, no evidence meets the strict criteria required for a comparative analysis. The selection of this compound is therefore based solely on its specific chiral structure as a synthetic building block, not on a proven performance advantage.

Chiral Synthesis Piperazine Intermediate Medicinal Chemistry

Application Scenarios for (S)-1-(3-Methylpiperazin-1-yl)ethanone in Research


Chiral Building Block in Targeted Synthesis

This compound is best utilized as a specific chiral building block in the multi-step synthesis of a larger, more complex pharmaceutical candidate. Its value is in providing a pre-formed (S)-3-methylpiperazine unit, which can be incorporated into the target molecule's structure. This is a common approach in medicinal chemistry to explore structure-activity relationships (SAR) or to prepare a specific stereoisomer of a drug candidate. The procurement is justified by the project's specific synthetic plan requiring this precise building block.

Reference Standard for Chiral Purity Analysis

In an analytical chemistry or quality control context, (S)-1-(3-Methylpiperazin-1-yl)ethanone can be used as a reference standard for developing or validating chiral separation methods, such as chiral HPLC or SFC. This ensures that the correct enantiomer is being produced or that enantiomeric purity is maintained in a synthetic process involving a related chiral piperazine.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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